Ethyl 2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a molecular formula of C20H20N2O3S3 and a molecular weight of 432.586 g/mol . This compound is notable for its unique structure, which includes a benzothiazole moiety, an oxadiazole ring, and a tetrahydrobenzothiophene core. It is primarily used in early discovery research as part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of Ethyl 2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the benzothiazole and oxadiazole intermediates, followed by their coupling with the tetrahydrobenzothiophene core. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained
Chemical Reactions Analysis
Ethyl 2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, potentially altering the oxadiazole or benzothiazole rings.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Preliminary studies suggest it may have antimicrobial and anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of Ethyl 2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzothiazole and oxadiazole moieties. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: This compound shares the benzothiazole and thiazole moieties but differs in its overall structure and molecular weight.
Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound is structurally similar but includes different substituents on the benzothiazole ring.
The uniqueness of Ethyl 2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its combination of benzothiazole, oxadiazole, and tetrahydrobenzothiophene moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H22N4O4S4 |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
ethyl 2-[[2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H22N4O4S4/c1-2-30-21(29)19-13-7-3-5-9-15(13)34-20(19)25-17(28)11-32-22-27-26-18(31-22)12-33-23-24-14-8-4-6-10-16(14)35-23/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3,(H,25,28) |
InChI Key |
VRESBRVWVFEUBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(O3)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.